5-chloro-N-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)thiophene-2-sulfonamide
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Overview
Description
5-chloro-N-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)thiophene-2-sulfonamide is a complex organic compound that features a combination of heterocyclic structures, including pyrimidine, imidazole, and thiophene. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.
Mechanism of Action
Target of Action
The primary target of this compound is Phosphoinositide 3-Kinase (PI3K) . PI3K is a family of enzymes involved in cellular functions such as cell growth, proliferation, differentiation, motility, survival and intracellular trafficking, which in turn are involved in cancer .
Mode of Action
The compound interacts with its target, PI3K, by inhibiting its enzymatic activity . The inhibition of PI3K leads to a decrease in the production of phosphatidylinositol (3,4,5)-trisphosphate (PIP3), a key component of the PI3K signaling pathway . This results in the suppression of downstream signaling pathways that are critical for cell survival and proliferation .
Biochemical Pathways
The compound affects the PI3K/AKT/mTOR pathway, which is a critical cell signaling pathway involved in cell survival, growth, and proliferation . By inhibiting PI3K, the compound prevents the activation of AKT, a serine/threonine-specific protein kinase that plays a key role in multiple cellular processes such as glucose metabolism, apoptosis, cell proliferation, transcription and cell migration .
Result of Action
The result of the compound’s action is the inhibition of cell growth and proliferation, primarily through its effects on the PI3K/AKT/mTOR pathway . This can lead to the induction of apoptosis, or programmed cell death, in cancer cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-N-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)thiophene-2-sulfonamide typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to various chemical reactions to form the final product. Common synthetic routes include:
Formation of the Pyrimidine-Imidazole Intermediate: This step involves the reaction of pyrimidine with imidazole under specific conditions to form the pyrimidine-imidazole intermediate.
Introduction of the Sulfonamide Group: The intermediate is then reacted with thiophene-2-sulfonyl chloride in the presence of a base to introduce the sulfonamide group.
Chlorination: The final step involves the chlorination of the compound to introduce the chlorine atom at the desired position.
Industrial Production Methods
Industrial production of this compound may involve optimization of the reaction conditions to achieve higher yields and purity. This includes the use of advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
5-chloro-N-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)thiophene-2-sulfonamide undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the sulfonamide group.
Reduction: Reduction reactions can occur at the nitrogen atoms in the imidazole and pyrimidine rings.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.
Scientific Research Applications
5-chloro-N-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)thiophene-2-sulfonamide has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its ability to interact with various biological targets.
Biological Research: It is used in the study of enzyme inhibition and receptor binding, providing insights into cellular processes and signaling pathways.
Pharmaceutical Development: The compound serves as a lead compound in the development of new drugs for the treatment of diseases such as cancer and infectious diseases.
Industrial Applications: It is used in the synthesis of other complex organic molecules and as a building block in the production of advanced materials.
Comparison with Similar Compounds
Similar Compounds
5-chlorothiophene-2-sulfonamide: Similar in structure but lacks the pyrimidine and imidazole rings.
N-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)thiophene-2-sulfonamide: Similar but without the chlorine atom.
2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethylthiophene-2-sulfonamide: Lacks the chlorine atom and has a different substitution pattern.
Uniqueness
The uniqueness of 5-chloro-N-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)thiophene-2-sulfonamide lies in its combination of multiple heterocyclic rings and the presence of a sulfonamide group, which contribute to its diverse biological activities and potential therapeutic applications.
Properties
IUPAC Name |
5-chloro-N-[2-(2-pyrimidin-2-ylimidazol-1-yl)ethyl]thiophene-2-sulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClN5O2S2/c14-10-2-3-11(22-10)23(20,21)18-7-9-19-8-6-17-13(19)12-15-4-1-5-16-12/h1-6,8,18H,7,9H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPLQBWLTMGWHIS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1)C2=NC=CN2CCNS(=O)(=O)C3=CC=C(S3)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClN5O2S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.